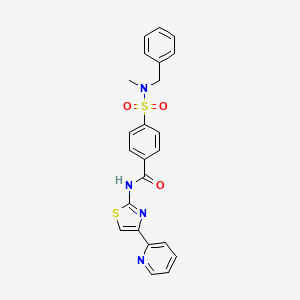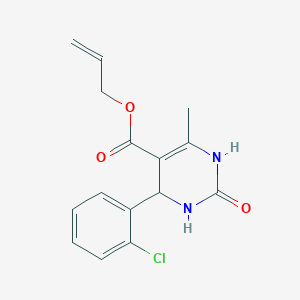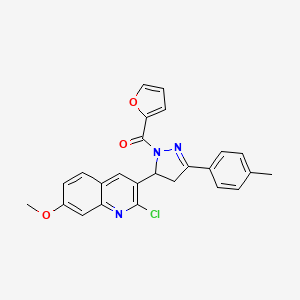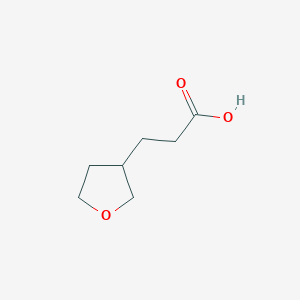
4-(N-benzyl-N-methylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(N-benzyl-N-methylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide, also known as PZQ, is a synthetic compound that has been extensively studied for its potential as an anthelmintic drug. PZQ has shown promising results in treating parasitic infections caused by Schistosoma species, which are responsible for schistosomiasis, a neglected tropical disease that affects millions of people worldwide.
Scientific Research Applications
Nonaqueous Capillary Electrophoresis of Related Substances
The study by Ye et al. (2012) explores the nonaqueous capillary electrophoretic separation of imatinib mesylate and related compounds. This method, due to its effectiveness and low cost, is considered promising for quality control in pharmaceuticals. Although the specific compound isn't directly examined, the research highlights the utility of such analytical techniques in identifying and controlling the quality of structurally complex pharmaceuticals.
Synthesis and Characterization of Metal Complexes
Research by Vellaiswamy and Ramaswamy (2017) involves the synthesis of Co(II) complexes with compounds containing thiazol-2-yl and pyridin-2-yl motifs, similar to the target compound. These complexes exhibited promising in vitro cytotoxicity against human breast cancer cell lines, suggesting potential applications in the development of new anticancer drugs.
Synthesis, Spectral Characterization, and Cytotoxic Evaluation
A study conducted by Govindaraj et al. (2021) focused on synthesizing Schiff bases with thiazol-yl and pyridin-2-yl components, which were evaluated for cytotoxic activity against breast cancer cell lines. The findings indicate the compounds' potential as chemotherapeutic agents, emphasizing the importance of structural features like those found in the chemical entity of interest for developing new cancer therapies.
Absorption, Distribution, Metabolism, and Excretion Studies
The work of Yue et al. (2011) on GDC-0449, a Hedgehog pathway inhibitor, provides insights into the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of complex organic molecules. Although not directly related, the study highlights the importance of understanding the metabolic fate of pharmaceutical compounds, which is crucial for the development of any therapeutic agent, including those structurally related to the query compound.
Design and Evaluation of Inhibitors
Borzilleri et al. (2006) discovered and evaluated N-cyclopropyl- 2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5- ylmethyl)amino)benzamide (BMS-605541) as a selective inhibitor of the vascular endothelial growth factor receptor-2 (VEGFR-2). This study underscores the therapeutic potential of compounds with pyridin-2-yl and thiazol-5-yl groups in treating cancers by inhibiting specific growth factor receptors.
properties
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S2/c1-27(15-17-7-3-2-4-8-17)32(29,30)19-12-10-18(11-13-19)22(28)26-23-25-21(16-31-23)20-9-5-6-14-24-20/h2-14,16H,15H2,1H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAUVXMCHGFNLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-benzyl-N-methylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2524966.png)
![3-(2-ethoxyethyl)-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2524968.png)
![N-phenyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2524970.png)
![1-(4-Fluorophenyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2524971.png)
![Methyl 2-azaspiro[3.3]heptane-6-carboxylate;hydrochloride](/img/structure/B2524975.png)
![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B2524977.png)
![Sodium 2-(3-bromoimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B2524978.png)
![N-isobutyl-3-[5-oxo-1-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2524980.png)
![7-(4-benzoylpiperazin-1-yl)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2524982.png)

![1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B2524984.png)
![2-(4-chlorophenyl)-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2524985.png)